1-Decyl-2-methylimidazole
Overview
Description
1-Decyl-2-methylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a decyl group at position 1 and a methyl group at position 2 of the imidazole ring. It is known for its hydrophobic and complexing properties, making it useful in various chemical processes .
Mechanism of Action
Target of Action
1-Decyl-2-methylimidazole is an 1-alkyl-2-methylimidazole . The primary target of this compound is the Cu (II) complexes . It participates in the extraction process of these complexes .
Mode of Action
It is known that it interacts with its target, the cu (ii) complexes, during the extraction process
Biochemical Pathways
It is involved in the extraction process of cu (ii) complexes , which suggests it may influence pathways related to copper ion transport and homeostasis.
Result of Action
Its role in the extraction process of cu (ii) complexes suggests it may influence the availability and distribution of these complexes within the system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating . It is also chemically stable under standard ambient conditions (room temperature) . A range from approximately 15 kelvin below the flash point is to be rated as critical .
Biochemical Analysis
Biochemical Properties
It is known that it participates in the extraction process of Cu (II) complexes
Cellular Effects
It is known that it can be used to dope phosphoric acid (PA) for use as a high temperature proton exchange membrane
Molecular Mechanism
It is known to participate in the extraction process of Cu (II) complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decyl-2-methylimidazole can be synthesized through the alkylation of 2-methylimidazole with decyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to imidazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the decyl or methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Decyl-2-methylimidazole has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: It is employed in the formulation of ionic liquids and as a catalyst in organic synthesis.
Comparison with Similar Compounds
- 1-Methylimidazole
- 2-Methylimidazole
- 1-Benzyl-2-methylimidazole
- 1-Octylimidazole
- 1,2-Dimethylimidazole
Comparison: 1-Decyl-2-methylimidazole is unique due to its long decyl chain, which imparts significant hydrophobicity and enhances its ability to interact with hydrophobic environments. This property distinguishes it from shorter-chain imidazole derivatives like 1-methylimidazole and 2-methylimidazole, which are more hydrophilic .
Properties
IUPAC Name |
1-decyl-2-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRZOZNMWIFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194859 | |
Record name | 1-Decyl-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42032-30-4 | |
Record name | 1-Decyl-2-methylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42032-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decyl-2-methyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042032304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decyl-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-decyl-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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